molecular formula C14H9FI2O2 B7784351 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde

4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No.: B7784351
M. Wt: 482.03 g/mol
InChI Key: TVHZRVFOWFHKQP-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of fluorine, iodine, and aldehyde functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and 3,5-diiodobenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Procedure: The 4-fluorobenzyl alcohol is reacted with 3,5-diiodobenzaldehyde in the presence of the base and solvent to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzoic acid.

    Reduction: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and apoptosis induction in cancer cells.

Comparison with Similar Compounds

    4-[(4-Fluorobenzyl)oxy]benzaldehyde: Lacks the iodine atoms, resulting in different reactivity and biological activity.

    3,5-Diiodobenzaldehyde: Lacks the fluorobenzyl group, affecting its chemical properties and applications.

    4-Fluorobenzaldehyde: Lacks both the iodine atoms and the benzyl group, leading to distinct chemical behavior.

Uniqueness: 4-[(4-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the combination of fluorine, iodine, and aldehyde functional groups, which confer specific reactivity and potential biological activities not found in similar compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FI2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZRVFOWFHKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2I)C=O)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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